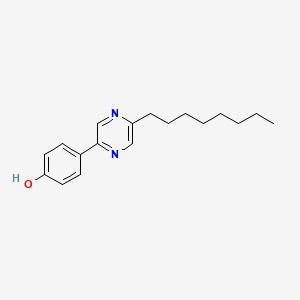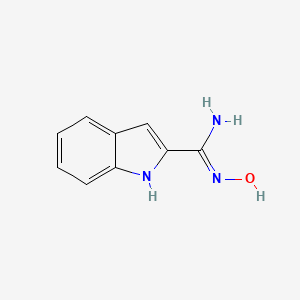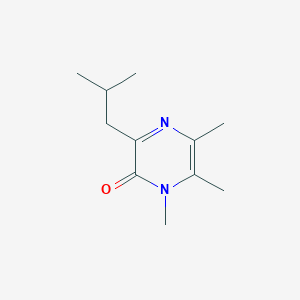![molecular formula C8H14N4O B14287894 3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol CAS No. 138272-92-1](/img/structure/B14287894.png)
3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol: is a compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azidomethyl)-1-azabicyclo[22One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halomethyl derivative of 1-azabicyclo[2.2.2]octan-3-ol, is reacted with sodium azide under appropriate conditions . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the presence of the azide group, which can be potentially explosive.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azidomethyl group can participate in substitution reactions, where the azide can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMF.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. The azide group allows for bioorthogonal reactions, which are useful in labeling and tracking biomolecules in living systems .
Medicine: In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. The azabicyclo structure is found in various drugs, and modifications can lead to the discovery of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of 3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol depends on its specific application. In chemical reactions, the azide group can participate in click chemistry, forming stable triazole rings through cycloaddition reactions. In biological systems, the azide group can be used for bioorthogonal labeling, allowing for the tracking of biomolecules without interfering with native biological processes .
Vergleich Mit ähnlichen Verbindungen
1-Azabicyclo[2.2.2]octane: Lacks the azidomethyl group, making it less reactive in certain applications.
3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
2-Azabicyclo[3.2.1]octane: Different bicyclic structure with potential differences in reactivity and applications.
Uniqueness: The presence of the azidomethyl group in 3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol provides unique reactivity, particularly in click chemistry and bioorthogonal reactions. This makes it a valuable compound in both synthetic and biological research .
Eigenschaften
CAS-Nummer |
138272-92-1 |
|---|---|
Molekularformel |
C8H14N4O |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
3-(azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C8H14N4O/c9-11-10-5-8(13)6-12-3-1-7(8)2-4-12/h7,13H,1-6H2 |
InChI-Schlüssel |
GPVRURZFCWJPCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(C2)(CN=[N+]=[N-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


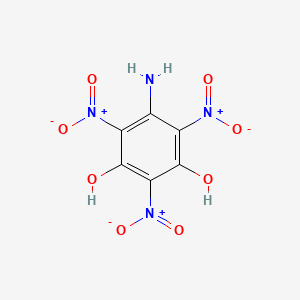

![3-[(Butan-2-yl)amino]propan-1-ol](/img/structure/B14287822.png)
![1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B14287829.png)
![tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane](/img/structure/B14287831.png)
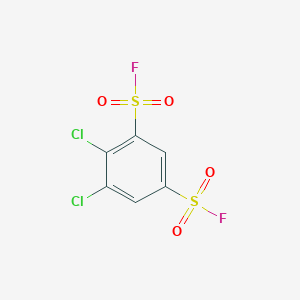
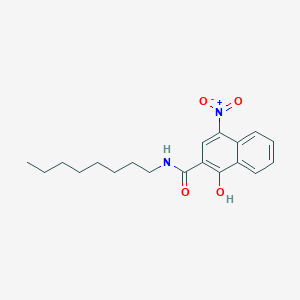

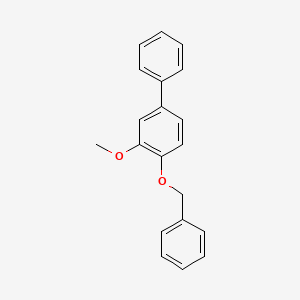
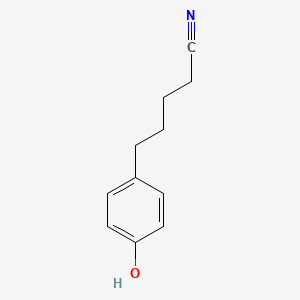
![2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran](/img/structure/B14287890.png)
